An In-depth Technical Guide on the Physicochemical Properties of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid
An In-depth Technical Guide on the Physicochemical Properties of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from chemical databases, supplier specifications, and extrapolations from structurally related compounds. Detailed experimental protocols for determining key physicochemical parameters are also provided to guide researchers in further characterizing this and similar molecules. The 1,2,4-triazole moiety is a well-established pharmacophore known to be present in a wide range of biologically active compounds, exhibiting properties such as antifungal, anti-inflammatory, anticancer, and antimicrobial activities. This guide aims to serve as a foundational resource for researchers and drug development professionals working with this and related triazole derivatives.
Chemical Identity and Structure
Chemical Name: 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid
CAS Number: 684249-99-8
Molecular Formula: C₆H₉N₃O₂
Molecular Weight: 155.16 g/mol
Chemical Structure:
Caption: Chemical structure of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid.
Physicochemical Properties
A summary of the available and estimated physicochemical data for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid is presented below. It is important to note that where specific experimental data is unavailable, values are estimated based on the properties of structurally similar compounds, such as 1,2,4-triazole-1-acetic acid, and the known effects of methyl group substitution.
| Property | Value | Source/Method |
| Molecular Weight | 155.16 g/mol | Calculated from Molecular Formula |
| Melting Point | Not available. Estimated to be higher than acetic acid (16.6 °C) and likely a solid at room temperature. | Estimation |
| Boiling Point | Not available. Likely to decompose before boiling at atmospheric pressure. | Estimation |
| Solubility | Soluble in water.[1] | Published Data for 1,2,4-triazole-1-acetic acid |
| pKa | Not available. Estimated to be in the range of 3-5 for the carboxylic acid proton, and around 2-3 for the triazole ring protonation. | Estimation based on acetic acid (pKa ~4.76) and triazole derivatives.[2][3] |
| logP | Not available. Estimated to be low, indicating hydrophilicity. | Estimation |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical industry practices.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Determination of Aqueous Solubility
The equilibrium solubility can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of water in a sealed flask. The flask is then agitated in a constant temperature bath until equilibrium is reached. The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value can be determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are then separated. The concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid have not been extensively reported, the 1,2,4-triazole scaffold is a key feature in many compounds with a broad range of biological activities, including:
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Antifungal Activity: Triazoles are the basis for a major class of antifungal drugs that inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes.
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Anti-inflammatory Activity: Some 1,2,4-triazole derivatives have shown anti-inflammatory properties.[4]
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Anticancer Activity: Various triazole-containing compounds have been investigated for their potential as anticancer agents.[4]
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Antimicrobial Activity: The triazole nucleus is present in numerous compounds with demonstrated antibacterial and other antimicrobial effects.[4]
Further research is required to elucidate the specific biological targets and mechanisms of action for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid.
Visualizations
As no specific signaling pathways have been elucidated for this compound, the following diagram illustrates a general experimental workflow for the determination of its physicochemical properties.
Caption: General experimental workflow for physicochemical characterization.
Conclusion
This technical guide provides a summary of the current knowledge on the physicochemical properties of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid. While there is a lack of directly reported experimental data for this specific compound, this guide offers valuable estimations based on related structures and outlines standard experimental protocols for its full characterization. The established biological importance of the 1,2,4-triazole core suggests that this compound may possess interesting pharmacological properties, warranting further investigation by researchers in the field of drug discovery and development.
References
- 1. 1,2,4-TRIAZOLE-1-ACETIC ACID | 28711-29-7 [chemicalbook.com]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
